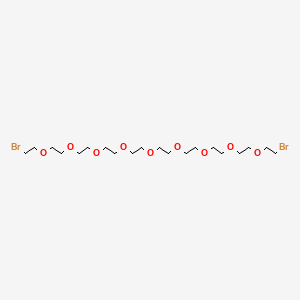

Br-PEG9-CH2CH2Br

Description

Historical Context and Evolution of PEG Linker Chemistry in Biomedical and Materials Sciences

The application of PEG in biological contexts traces back to the 1970s, initially employed to conjugate with proteins to enhance their circulation time and mitigate immunogenicity chempep.com. A significant evolution occurred in the 1990s with the advent of monodisperse PEG linkers, characterized by defined molecular weights and precisely engineered terminal functionalities chempep.com. This development facilitated more controlled and precise bioconjugation strategies chempep.com. Over the subsequent decades, PEG linkers have transformed from simple spacers into sophisticated architectures, including heterobifunctional, cleavable, and branched designs tailored for specific applications chempep.com. In materials science, PEG has been utilized in areas such as polymer synthesis and surface modification chempep.com. Its hydrophilic nature allows it to reduce viscosity and enhance solubility in complex formulations, making it a cornerstone material in the development of advanced technologies universci.com. PEG-based materials have shown potential in drug delivery systems, wound healing, and tissue engineering, with PEG hydrogels gaining attention for their controlled release capabilities universci.comresearchgate.net.

The Significance of Homobifunctional PEG Linkers, Specifically Br-PEG9-CH2CH2Br, in Modular Chemical Synthesis

Homobifunctional PEG linkers are defined by possessing identical reactive functional groups at both termini of the PEG chain axispharm.commdpi.com. This symmetry makes them particularly valuable in modular chemical synthesis for crosslinking or bridging two identical or similar molecules or surfaces axispharm.com.

This compound exemplifies a specific type of homobifunctional PEG linker. Its structure consists of a PEG chain with approximately nine ethylene (B1197577) glycol units, terminated at both ends by bromoethyl (-CH2CH2Br) groups. The bromoethyl group serves as a reactive handle, primarily undergoing nucleophilic substitution or elimination reactions. This reactivity is crucial in modular synthesis, allowing the compound to act as a building block to connect other molecules or to modify surfaces. The PEG9 core provides a flexible, hydrophilic spacer of a defined length, which can influence the properties of the final construct, such as solubility and steric presentation. While general synthesis methods for functionalized PEGs involve activating the terminal hydroxyl groups, often through halogenation or sulfonylation, followed by reaction with a nucleophile mdpi.com, the specific synthesis of bromoethyl-terminated PEGs typically involves introducing the bromide functionality at the ends of the PEG chain.

Contemporary Research Paradigms and the Academic Relevance of PEGylated Bromoethyl Scaffolds

PEGylated bromoethyl scaffolds, such as this compound, hold academic relevance in contemporary research due to the reactivity of the bromoethyl termini and the advantageous properties conferred by the PEG linker. These scaffolds are valuable in creating complex molecular architectures, modifying material surfaces, and constructing polymer networks.

The bromoethyl group is an electrophile susceptible to reaction with various nucleophiles, including amines, thiols, and carboxylates. This reactivity allows PEGylated bromoethyl compounds to be employed in conjugation reactions to link different molecules. While specific detailed research findings focusing exclusively on this compound are not extensively detailed in the provided search results, the use of similar bromo-terminated or bromo-functionalized PEGs in synthesis highlights the relevance of this structural motif. For instance, bromo-terminated polymers have been used as macro-initiators in polymerization reactions researchgate.net. The reactivity of alkyl bromides on PEG chains is also relevant in post-polymerization modification strategies, enabling the facile synthesis of complex functionalities through nucleophilic substitution researchgate.net. PEG linkers with bromoacetamide groups have been synthesized and conjugated for chemical crosslinking, demonstrating the utility of bromo-functionalized PEGs in creating multivalent constructs nih.gov. The ability to precisely control the PEG chain length, as indicated by the "PEG9" in this compound, is important for tailoring the distance and flexibility between conjugated entities, which is a key aspect in designing functional materials and bioconjugates chempep.comalfa-chemistry.com.

The academic relevance lies in exploring the scope and limitations of the bromoethyl reactivity in the context of PEGylation, developing efficient synthetic routes to access such functionalized linkers, and applying them as versatile building blocks in the construction of novel chemical systems for various research purposes.

Properties

IUPAC Name |

1-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40Br2O9/c21-1-3-23-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h1-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYBCSNGUHWYIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCBr)OCCOCCOCCOCCOCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40Br2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Transformations Involving Br Peg9 Ch2ch2br

Nucleophilic Substitution Reactions at the Bromoethyl Termini (SN1/SN2 Pathways)

The bromoethyl termini of Br-PEG9-CH2CH2Br are primary alkyl bromides. Primary alkyl halides typically undergo nucleophilic substitution reactions predominantly via the SN2 mechanism. chemguide.co.uksavemyexams.com The SN2 pathway involves a concerted reaction where the incoming nucleophile attacks the carbon atom from the backside, simultaneously displacing the bromide leaving group. This transition state involves a pentacoordinate carbon center. savemyexams.com The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile. savemyexams.comrammohancollege.ac.in

While SN1 reactions are less common for primary halides, they can occur under specific conditions, typically involving polar protic solvents that stabilize a carbocation intermediate. chemguide.co.uk However, for primary systems like the bromoethyl termini of this compound, the energy barrier for the formation of a primary carbocation is high, making the SN2 pathway generally favored in the presence of a good nucleophile. chemguide.co.uksavemyexams.com The leaving group ability of bromide is relatively good, further facilitating nucleophilic substitution. savemyexams.com

Reactivity with Nitrogen-Centric Nucleophiles (e.g., Azides for "Click Chemistry" Precursors, Amines)

This compound is expected to react readily with nitrogen-centric nucleophiles through an SN2 mechanism at its bromoethyl termini.

Reactivity with Azides: The reaction with azide (B81097) salts (e.g., sodium azide, NaN3) is a common transformation to introduce azide functional groups. This reaction proceeds via an SN2 displacement of bromide by the azide anion, yielding an α,ω-diazido-PEG9 derivative. masterorganicchemistry.comyoutube.com

R-Br + N3- → R-N3 + Br- (where R represents the PEG9-CH2CH2- group)

This diazido-PEG9 compound is a valuable precursor for "Click Chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the conjugation of the PEG scaffold to molecules containing terminal alkynes. masterorganicchemistry.com

Reactivity with Amines: Primary and secondary amines can also act as nucleophiles, reacting with the bromoethyl groups to form alkylammonium salts. youtube.com With primary amines (R'-NH2), the initial product is a secondary amine attached to the PEG terminus. This secondary amine can potentially react further with another bromoethyl group if present in excess or if the reaction conditions favor disubstitution, leading to a tertiary amine. With secondary amines (R'2NH), the reaction yields a tertiary amine. Ammonia (B1221849) (NH3) can react to form a primary amine terminus, although using excess ammonia is often necessary to minimize polysubstitution. youtube.com

R-Br + R'-NH2 → R-NHR' + HBr R-NHR' + R-Br → R-N(R')R + HBr

The reactivity of amines in SN2 reactions is influenced by their basicity and steric hindrance.

Reactivity with Oxygen-Centric Nucleophiles (e.g., Alcohols, Carboxylates)

Oxygen-centric nucleophiles such as alkoxides (formed from alcohols under basic conditions) and carboxylates can also undergo SN2 reactions with the bromoethyl termini of this compound.

Reactivity with Alcohols: Alcohols can react with alkyl halides in the presence of a base (to form the more nucleophilic alkoxide) or under acidic conditions (though less common for primary halides) to form ethers. The reaction with alkoxides proceeds via an SN2 mechanism (Williamson ether synthesis).

R-Br + R'-O- → R-O-R' + Br-

Reactivity with Carboxylates: Carboxylate anions can react with alkyl bromides via SN2 displacement to form esters.

R-Br + R'-COO- → R-COO-R' + Br-

These reactions are useful for attaching PEG chains to molecules containing hydroxyl or carboxylic acid functionalities.

Reactivity with Sulfur-Centric Nucleophiles (e.g., Thiols, Disulfides)

Sulfur-centric nucleophiles, particularly thiols, are known to be excellent nucleophiles due to the larger size and polarizability of the sulfur atom compared to oxygen. libretexts.org

Reactivity with Thiols: Thiols (R'-SH) can react with alkyl halides via an SN2 mechanism, especially in the presence of a base to form the more nucleophilic thiolate anion (R'-S-), to form thioethers (sulfides). libretexts.orgyoutube.com

R-Br + R'-S- → R-S-R' + Br-

This reaction is widely used for PEGylating thiol-containing molecules, such as cysteine residues in proteins. jenkemusa.com

Reactivity with Disulfides: While disulfides (R'-S-S-R') are generally less nucleophilic than thiols, they can be involved in thiol-disulfide exchange reactions, which are important in biological systems and for forming cleavable linkages in PEG conjugates. libretexts.org However, direct nucleophilic attack of a disulfide on an alkyl bromide is less common than the reaction with a thiolate.

Cross-Coupling Reactions and Radical-Mediated Processes

While nucleophilic substitution is the primary reaction pathway for primary alkyl bromides like the termini of this compound, these groups can also potentially participate in cross-coupling reactions and radical-mediated processes under specific conditions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi) are powerful tools for forming carbon-carbon bonds. pitt.edunih.govorganic-chemistry.orgrsc.org While these reactions are more commonly applied to aryl and vinyl halides, methods for the cross-coupling of alkyl halides, including alkyl bromides, have been developed. pitt.eduresearchgate.net However, the oxidative addition step of alkyl halides to the palladium catalyst can be challenging, and side reactions such as beta-hydride elimination can occur, particularly with alkyl halides bearing hydrogens on the beta-carbon (as in the bromoethyl group). pitt.edu Therefore, applying standard cross-coupling conditions directly to this compound might be less straightforward compared to aryl or vinyl PEG derivatives, potentially requiring specific catalyst systems and optimized conditions to achieve efficient coupling at the bromoethyl termini.

Radical-Mediated Processes: Alkyl bromides can participate in radical reactions, typically initiated by homolytic cleavage of the carbon-bromine bond. utdallas.edulibretexts.orglumenlearning.comyoutube.com This can be induced by light, heat, or radical initiators. The resulting alkyl radical is a highly reactive intermediate that can undergo various transformations, including abstraction, addition, or coupling. utdallas.edulibretexts.orglumenlearning.com For this compound, radical reactions could potentially lead to chain scission of the PEG backbone or unintended modifications of the termini. However, controlled radical processes, such as radical additions or polymerizations initiated from the bromoethyl groups, might be conceivable with appropriate radical initiators and reaction design. libretexts.org The reactivity of bromoalkyl radicals (like the ·CH2CH2-PEG9-CH2CH2Br radical) with species like oxygen has been studied, highlighting their transient nature. rsc.org

Chemo- and Regioselectivity in the Functionalization of Bifunctional PEG Scaffolds

This compound is a symmetric homobifunctional PEG, meaning it has the same reactive group at both ends. This simplifies regioselectivity considerations compared to heterobifunctional PEGs which have different functional groups at each terminus. In the case of this compound, reactions targeting the bromoethyl termini will ideally occur at both ends, leading to a symmetrically functionalized PEG.

Chemoselectivity becomes important when other functional groups are present in the reaction mixture (either on the nucleophile or solvent) that could potentially react with the bromoethyl groups or interfere with the desired reaction. The choice of reaction conditions, solvent, temperature, and stoichiometry of reagents is crucial to ensure that the nucleophilic substitution or other desired transformation occurs selectively at the bromoethyl termini without significant side reactions.

For example, when reacting this compound with a nucleophile, the reaction should ideally proceed without affecting the ether linkages within the PEG backbone. The ether groups in the PEG chain are generally less reactive towards typical nucleophiles and electrophiles under the mild conditions used for modifying the terminal bromoethyl groups.

Influence of Poly(ethylene glycol) Chain Length and Flexibility on Reaction Kinetics and Thermodynamics

The PEG chain in this compound, while largely unreactive under typical conditions for modifying the termini, can influence the reactivity of the bromoethyl groups through steric and electronic effects, as well as its impact on the local environment and solubility.

Steric Effects: The PEG chain, especially longer ones, can introduce steric hindrance around the terminal reactive groups. However, for a PEG chain with 9 repeating units (molecular weight ~400-500 Da for the PEG portion), the chain is relatively flexible and the bromoethyl termini are primary, which generally minimizes steric impediment to nucleophilic attack compared to more hindered secondary or tertiary centers.

Electronic Effects: The ether oxygen atoms in the PEG backbone are weakly electron-donating through resonance and inductive effects. While the PEG chain is separated from the bromoethyl group by two methylene (B1212753) units, these electronic effects could subtly influence the partial positive charge on the carbon atom bonded to bromine, potentially affecting the rate of nucleophilic attack. However, this influence is expected to be minor given the distance.

Solubility and Local Environment: The highly hydrophilic nature of the PEG chain significantly influences the solubility of this compound in various solvents. Reactions are typically carried out in solvents where the PEG derivative is soluble to ensure homogeneity and efficient mixing of reactants. The PEG chain can also affect the local concentration and effective reactivity of the terminal groups, particularly in crowded environments or at interfaces.

Applications of Br Peg9 Ch2ch2br in Advanced Chemical Research and Interdisciplinary Sciences

Homobifunctional Crosslinkers in Polymer Chemistry and Soft Materials Science

Homobifunctional PEGs are defined by having identical reactive functional groups at both ends of the polymer chain, with a general structure of X-PEG-X. jenkemusa.comcd-bioparticles.net In the case of Br-PEG9-CH2CH2Br, the terminal bromo groups function as reactive sites for alkylation reactions, typically with nucleophiles such as amines (-NH2), thiols (-SH), or hydroxyls (-OH). This reactivity allows the molecule to act as a covalent bridge, linking two separate molecules or polymer chains together, making it an effective crosslinker. jenkemusa.comcd-bioparticles.net

The formation of hydrogels—three-dimensional polymer networks that can absorb large quantities of water—is a primary application for homobifunctional crosslinkers like this compound. jenkemusa.comjenkemusa.com These hydrogels are extensively used in tissue engineering, regenerative medicine, and for the controlled release of drugs. jenkemusa.comnih.govclinicalresearchnewsonline.com

The crosslinking process involves reacting this compound with polymers that possess multiple nucleophilic side chains. The two terminal bromo groups on the PEG linker react with nucleophiles on different polymer backbones, creating stable covalent bonds that form the hydrogel network.

Key Research Findings:

Control over Network Properties: The physicochemical properties of PEG-based hydrogels, such as their swelling ratio and mechanical strength, can be precisely controlled by adjusting the molecular weight and concentration of the PEG crosslinker. nih.gov The defined length of the PEG9 chain in this compound directly influences the mesh size of the resulting polymer network, which in turn dictates its permeability and the release kinetics of encapsulated therapeutic molecules. nih.gov

Mechanism of Crosslinking: The crosslinking mechanism, whether through step-growth or chain-growth polymerization, significantly impacts the final structure of the hydrogel and its protein release characteristics. nih.govnih.gov Using a defined crosslinker like this compound allows for the formation of more homogeneous network structures compared to some other polymerization methods. nih.gov

Biomimetic Scaffolds: These hydrogels can be designed to mimic the native extracellular matrix, providing scaffolds for cell culture and tissue regeneration. nih.govnih.gov The biocompatible and non-immunogenic nature of the PEG backbone is a significant advantage in these biomedical applications. nih.gov

This compound serves as a building block for creating more complex, branched PEG architectures, such as multi-arm or dendritic polymers. jenkemusa.combiochempeg.com These structures are synthesized by reacting the bifunctional PEG with a central core molecule that has multiple reactive sites.

For instance, a core molecule with multiple amine groups (e.g., tripentaerythritol (B147583) or hexaglycerol) can be reacted with this compound. jenkemusa.comjenkemusa.com Each amine on the core can displace a bromide from a PEG linker, resulting in a star-shaped polymer where each "arm" consists of a PEG9 chain. The terminus of each arm would then possess the remaining reactive bromo group, available for further functionalization or conjugation. This approach allows for the creation of 3-arm, 4-arm, 6-arm, and 8-arm PEG structures. jenkemusa.comjenkemusa.com These multi-arm PEGs are valuable in drug delivery, where they can carry multiple drug molecules, and in hydrogel formation, where they create highly crosslinked networks. clinicalresearchnewsonline.combiochempeg.com

Modifying the surfaces of nanomaterials is crucial for their application in biological systems. slideshare.netmdpi.com Unmodified nanoparticles often suffer from aggregation in biological fluids and non-specific adsorption of proteins, which can trigger an immune response. mdpi.comfrontiersin.org PEGylation, the process of attaching PEG chains to a surface, is a widely used strategy to overcome these challenges. nih.gov

This compound can be used to covalently attach a hydrophilic PEG layer to various substrates. The process typically involves a two-step approach:

The surface of the nanomaterial (e.g., gold nanoparticle, liposome) is first functionalized with nucleophilic groups, such as thiols or amines.

The functionalized surface is then reacted with this compound. One of the bromo groups forms a covalent bond with the surface, creating a stable PEG coating.

This surface modification imparts several beneficial properties:

Enhanced Stability: The hydrophilic PEG layer prevents aggregation and improves the colloidal stability of nanoparticles in high ionic strength biological fluids. mdpi.com

Reduced Protein Adsorption: The PEG chains form a protective barrier that reduces the non-specific binding of proteins, an effect that helps nanoparticles evade the immune system and prolongs their circulation time. mdpi.comnih.gov

Functional Handle: The second, unreacted bromo group at the distal end of the PEG chain remains available as a reactive site for the subsequent attachment of targeting ligands, drugs, or imaging agents. frontiersin.org

This compound in Advanced Bioconjugation Methodologies

Bioconjugation is the chemical process of covalently linking two or more molecules, where at least one is a biomolecule like a protein or peptide. thermofisher.com Homobifunctional crosslinkers are essential reagents in this field, used to connect, immobilize, or modify the structure and function of biological molecules. vectorlabs.com

The terminal bromo groups of this compound are electrophilic and can react with nucleophilic functional groups found in the side chains of amino acids. thermofisher.com

Non-Site-Specific Conjugation: The most common targets for such reactions are the primary amines (-NH2) found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues. thermofisher.com Since proteins typically have multiple surface-exposed lysine residues, reacting them with this compound results in non-site-specific crosslinking. This can lead to the formation of heterogeneous mixtures of conjugates and protein aggregates.

Site-Specific Conjugation: Achieving site-specific conjugation requires more control. One common strategy involves using the thiol group (-SH) of a cysteine residue. nih.gov As cysteine is a relatively rare amino acid, a single cysteine can often be engineered into a protein's structure at a specific location. nih.gov this compound can then react specifically with this unique thiol group, allowing for the creation of a well-defined, homogeneous conjugate. nih.govnih.gov This level of precision is critical in the development of therapeutics like antibody-drug conjugates (ADCs), where the location of the drug-linker attachment significantly impacts efficacy and stability. nih.gov

| Reaction Type | Target Functional Group | Common Amino Acid | Resulting Linkage | Specificity |

| Alkylation | Primary Amine (-NH2) | Lysine, N-terminus | Secondary Amine | Non-Site-Specific |

| Alkylation | Thiol (-SH) | Cysteine | Thioether | Site-Specific (if Cys is unique) |

This compound is an ideal scaffold for constructing multivalent systems. researchgate.net It can be used to link two or more copies of a peptide or other small biomolecule. For example, by controlling the stoichiometry of the reaction, a peptide can be attached to one end of the PEG linker, leaving the bromo group on the other end free to react with a second peptide, forming a homodimer. This dimeric construct can then bind to its target with much higher avidity than the monomeric peptide. Such strategies are employed to develop more potent inhibitors and to create synthetic proteins capable of forming large macromolecular assemblies for enhanced cellular activity. researchgate.net

Design of Cleavable Linkers for Spatiotemporal Control of Molecular Release

The precise control over the release of therapeutic agents or molecular probes in a specific location (spatial) and at a specific time (temporal) is a central goal in drug delivery and chemical biology. nih.govresearchgate.net Cleavable linkers, which are designed to break under specific physiological or external stimuli, are integral to achieving this spatiotemporal control. purepeg.comcam.ac.ukrsc.org The this compound molecule can function as a hydrophilic spacer within such systems. While not cleavable itself, its dibromo functionality allows it to be readily incorporated between a cleavable trigger and a cargo molecule.

Researchers can synthesize sophisticated drug delivery systems by flanking the PEG9 spacer with moieties that are sensitive to various triggers:

Enzyme-Cleavable Linkers: Specific enzymes that are overexpressed in diseased tissues, such as certain proteases, can be targeted to cleave peptide-based linkers. cam.ac.uk The PEG9 spacer provides the necessary distance to prevent steric hindrance and allow enzymatic access.

Redox-Responsive Linkers: The higher concentration of reducing agents like glutathione (B108866) inside cells compared to the extracellular space can be exploited to cleave disulfide bonds, triggering intracellular drug release.

Light-Sensitive Linkers: For external control, photocleavable groups can be incorporated, allowing for drug release upon irradiation with light of a specific wavelength. researchgate.net

By integrating the this compound spacer, these systems benefit from the enhanced aqueous solubility and optimized pharmacokinetics conferred by the PEG chain, ensuring the conjugate remains stable and bioavailable until the cleavage event is triggered. purepeg.com

Integration into Targeted Protein Degradation (PROTAC) and Antibody-Drug Conjugate (ADC) Research Platforms

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI) and another for an E3 ubiquitin ligase, joined by a chemical linker. precisepeg.com This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length, flexibility, and composition are critical for enabling the optimal orientation of the POI and E3 ligase to form a productive ternary complex. nih.govbiochempeg.com

PEG chains are the most common motifs used in PROTAC linkers. biochempeg.combiochempeg.comjenkemusa.com this compound serves as an ideal starting material for PROTAC synthesis due to several key advantages imparted by the PEG9 spacer. biochempeg.commedchemexpress.com The terminal bromides act as reactive handles for the sequential attachment of the two distinct ligands, facilitating a modular and efficient synthesis. biochempeg.com

Key Contributions of the PEG9 Spacer in PROTACs:

| Property | Description | Reference |

|---|---|---|

| Solubility Enhancement | The inherent hydrophilicity of the PEG chain improves the aqueous solubility of the entire PROTAC molecule, which often contains hydrophobic ligands. This can enhance cell permeability and bioavailability. | biochempeg.comjenkemusa.com |

| Optimal Length and Flexibility | The PEG9 chain provides a specific length and conformational flexibility that can be crucial for bridging the POI and E3 ligase, allowing for the formation of a stable and effective ternary complex. | nih.govresearchgate.net |

| Modular Synthesis | The bifunctional nature of this compound allows for the systematic and rapid assembly of PROTAC libraries with varying linker lengths to screen for optimal degradation efficiency. | biochempeg.com |

| Reduced Non-specific Binding | The hydrophilic nature of PEG can minimize non-specific interactions and protein adsorption. | axispharm.com |

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. biochempeg.comnih.gov The linker connecting the antibody and the payload is a key component that influences the ADC's stability, solubility, and pharmacokinetic profile. nih.gov

The dibromo functionality of this compound facilitates a modular assembly approach. nih.govrsc.org For instance, one terminus can be reacted with the cytotoxic drug, and the other can be functionalized with a group (e.g., maleimide) for subsequent conjugation to the antibody's cysteine or lysine residues. This modularity allows for the creation of well-defined ADCs with optimized properties. rsc.org The use of hydrophilic PEG linkers has become a central design concept in the development of next-generation ADCs. axispharm.comdrugtargetreview.com

For bivalent binders like PROTACs, the relationship between the linker's structure and the molecule's biological activity is a critical area of investigation. mdpi.com SAR studies systematically explore how variations in linker length, rigidity, and composition impact efficacy. The length of the linker is particularly crucial for PROTACs, as it dictates the distance between the two bound proteins. nih.govrsc.org

If the linker is too short, steric hindrance may prevent the simultaneous binding of the POI and the E3 ligase, failing to form a ternary complex. researchgate.net

If the linker is too long, it may not effectively bring the two proteins into the close proximity required for efficient ubiquitination. researchgate.net

Therefore, an optimal linker length often exists, which must be determined empirically for each specific target and E3 ligase pair. nih.govrsc.org Homologous series of bifunctional PEG linkers, including this compound and its shorter or longer counterparts (e.g., Br-PEG3-Br, Br-PEG12-Br), are invaluable tools for these SAR studies. nih.gov By synthesizing and testing a library of PROTACs with systematically varied PEG chain lengths, researchers can identify the optimal spacer length that maximizes target degradation. nih.gov This empirical optimization is a cornerstone of rational PROTAC design. nih.gov

Impact of Linker Properties on Bivalent Binder Activity

| Linker Parameter | Impact on Activity | Reference |

|---|---|---|

| Length | Crucial for establishing a productive ternary complex in PROTACs. Must be empirically optimized for each system. | nih.govrsc.org |

| Composition (e.g., PEG vs. Alkyl) | Affects solubility, cell permeability, and potential interactions with the protein surfaces. PEG linkers enhance hydrophilicity. | nih.gov |

| Flexibility | Flexible linkers like PEG allow the molecule to adopt multiple conformations, which can facilitate the formation of the ternary complex. | precisepeg.comresearchgate.net |

| Hydrophilicity | Improves solubility and pharmacokinetic properties, and can reduce non-specific binding and off-target toxicity in ADCs. | nih.govchemexpress.com |

Contributions to the Development of Molecular Probes and Diagnostic Tools

In the design of fluorescent probes for bioimaging, this compound can be used to conjugate a fluorescent dye to a targeting ligand (such as a peptide or small molecule inhibitor). rsc.orgmdpi.com This creates a targeted probe that can accumulate in specific cells or subcellular compartments, allowing for high-contrast imaging. rsc.org

The inclusion of the PEG9 spacer offers significant advantages:

Enhanced Solubility: Many organic fluorophores are hydrophobic and prone to aggregation in aqueous biological environments, which can quench their fluorescence. The hydrophilic PEG chain improves their solubility and prevents aggregation, leading to brighter and more reliable probes. axispharm.com

Improved Biocompatibility: PEG is well-known for its low toxicity and ability to reduce non-specific protein adsorption. chempep.com

Optimized Pharmacokinetics: For in vivo imaging applications, PEGylation can increase the circulation half-life of a probe, allowing more time for it to reach its target. nih.gov

The bifunctional nature of this compound allows for a straightforward, two-step synthesis where the fluorophore is attached to one end and the targeting molecule to the other, creating a modular and versatile platform for developing a wide range of targeted imaging agents. purepeg.comnih.gov

Conjugation for Biosensors and Assay Development

The unique architecture of this compound, featuring a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of precisely nine ethylene (B1197577) glycol units flanked by two reactive terminal bromine atoms, makes it a valuable tool in the development of advanced biosensors and assays. Its utility in this domain is primarily centered on its role as a homobifunctional crosslinker, enabling the conjugation of biomolecules to surfaces or to each other, thereby creating stable and functional bioactive constructs for detection and quantification purposes.

The core advantages imparted by the PEG component are fundamental to its application in this field. The PEG linker enhances the aqueous solubility and stability of the conjugated biomolecules, such as antibodies or enzymes. thermofisher.com Perhaps more critically for biosensor applications, the PEG chain acts as a molecular spacer that extends the conjugated biomolecule away from a surface, which can improve its accessibility for binding events. Furthermore, PEGylated surfaces are well-known for their ability to resist non-specific protein adsorption, a phenomenon known as biofouling. mdpi.comnih.govacs.orgaip.orgacs.org This reduction in non-specific binding is crucial for minimizing background noise and enhancing the signal-to-noise ratio, leading to more sensitive and reliable assays. acs.org

The terminal bromine groups of this compound function as electrophilic sites that can react with nucleophilic functional groups present in biomolecules. A primary target for this conjugation chemistry is the sulfhydryl (thiol) group (-SH) of cysteine residues within proteins or peptides. precisepeg.combroadpharm.com This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of a stable thioether bond. This robust covalent linkage is essential for the long-term stability and performance of the biosensor or assay.

In the context of biosensor development, this compound can be utilized in several ways. One common strategy involves the immobilization of a capture biomolecule, such as an antibody or an aptamer, onto a sensor surface. For instance, a gold surface, commonly used in techniques like surface plasmon resonance (SPR), can be first functionalized with a thiol-containing self-assembled monolayer (SAM). This compound can then be used to link a thiol-containing biomolecule to this surface. One bromine terminus reacts with the thiol on the surface, and the other reacts with a thiol group on the biomolecule, effectively tethering the biomolecule to the sensor chip via the flexible PEG9 spacer. This oriented and stable immobilization is key to achieving high sensitivity and specificity in the detection of the target analyte.

Similarly, in the development of immunoassays like ELISA (Enzyme-Linked Immunosorbent Assay), this compound can be used to create antibody-enzyme conjugates. By reacting with thiol groups on both an antibody and a reporter enzyme (e.g., horseradish peroxidase), the linker can covalently crosslink the two proteins. This creates a stable conjugate that can be used for signal generation in the assay. The defined length of the PEG9 linker helps to ensure that both the antibody's binding site and the enzyme's active site remain accessible and functional.

The table below summarizes the key aspects of utilizing this compound in the development of biosensors and assays.

| Feature | Description | Relevance in Biosensors and Assays |

| Functional Groups | Homobifunctional with two terminal bromine atoms (-Br) | Enables covalent crosslinking of two molecules. |

| Reactive Towards | Nucleophiles, primarily thiol groups (-SH) on cysteine residues | Allows for stable conjugation to proteins, peptides, and thiol-functionalized surfaces. |

| Linker Composition | Polyethylene glycol with nine repeating units (PEG9) | Provides a hydrophilic and flexible spacer. |

| Key Advantages | Increased solubility and stability of conjugates, reduction of non-specific protein adsorption (anti-biofouling). | Enhances signal-to-noise ratio, improves assay sensitivity and reliability. |

| Primary Applications | Immobilization of capture biomolecules onto sensor surfaces, creation of antibody-enzyme conjugates for immunoassays. | Essential for the fabrication of various biosensing platforms and diagnostic assays. |

Detailed research findings have demonstrated the efficacy of PEGylated linkers in enhancing the performance of diagnostic tools. nih.gov For example, the use of bifunctional electrophilic linkers for the immobilization of antibodies has been shown to result in high levels of specific antigen binding. nih.gov The principles derived from studies using similar bifunctional linkers can be directly applied to understand the potential of this compound. The controlled, covalent attachment of biomolecules facilitated by such linkers is a cornerstone of modern biosensor and assay design, enabling the development of robust and sensitive diagnostic platforms.

Q & A

Q. How to design a study investigating this compound’s cytotoxicity without conflating PEG-related toxicity with bromoethyl effects?

- Methodological Answer : Use a tiered approach:

Test PEG-9 (without bromoethyl groups) as a negative control.

Compare this compound with shorter-chain analogs (e.g., Br-PEG4-CH2CH2Br).

Measure reactive oxygen species (ROS) and apoptosis markers (e.g., caspase-3) to isolate bromoethyl-specific effects .

Cross-Disciplinary Applications

Q. What methodologies enable this compound’s integration into stimuli-responsive hydrogels for drug delivery?

- Methodological Answer : Incorporate this compound as a crosslinker in pH- or temperature-sensitive polymers (e.g., poly(N-isopropylacrylamide)). Characterize swelling ratios and drug release profiles (e.g., doxorubicin) under varying pH/temperature. Use rheology to correlate crosslink density with mechanical strength .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.